molecular formula C9H13ClFN B6162916 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride CAS No. 2680538-92-3

1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride

Cat. No.: B6162916
CAS No.: 2680538-92-3
M. Wt: 189.7
InChI Key:
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Description

1-(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2,6-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms the primary amine.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require strong bases or catalysts.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-fluoro-2,6-dimethylphenyl)methanamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-methoxyphenyl)methanamine Hydrochloride
  • 1-(4-Fluoro-2,6-dimethylphenyl)ethanamine Hydrochloride

Comparison: 1-(4-Fluoro-2,6-dimethylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and metabolic stability, making it a preferred choice in certain research and industrial applications.

Properties

CAS No.

2680538-92-3

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

0

Origin of Product

United States

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